methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate
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Overview
Description
Methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8F3NO4 It is a derivative of benzoic acid and contains both nitro and trifluoromethyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate typically involves a multi-step process. One common method includes the nitration of methyl 4-methyl-5-(trifluoromethyl)benzoate. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar nitration reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Methyl 4-methyl-3-amino-5-(trifluoromethyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methyl-3-nitro-5-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These properties contribute to its potential as a bioactive molecule .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitro-5-(trifluoromethyl)benzoate: Similar structure but lacks the methyl group at the 4-position.
Methyl 4-methyl-3-nitrobenzoate: Similar structure but lacks the trifluoromethyl group.
Methyl 4-methyl-5-(trifluoromethyl)benzoate: Similar structure but lacks the nitro group.
Uniqueness
Methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate is unique due to the presence of both nitro and trifluoromethyl groups on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1070886-96-2 |
---|---|
Molecular Formula |
C10H8F3NO4 |
Molecular Weight |
263.2 |
Purity |
95 |
Origin of Product |
United States |
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